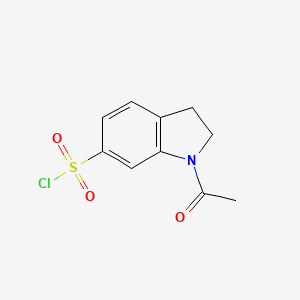

1-Acetylindoline-6-sulfonyl chloride

Description

Significance of Sulfonyl Chloride Functionality in Chemical Transformations

Sulfonyl chlorides (R-SO₂Cl) are a class of highly valuable organosulfur compounds that serve as crucial reagents and intermediates in organic synthesis. fiveable.memagtech.com.cn Their significance stems from the high reactivity of the sulfonyl chloride group, which is due to the electron-withdrawing nature of the sulfonyl group, making the chlorine atom an excellent leaving group. fiveable.me This property allows sulfonyl chlorides to act as powerful electrophiles, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols. fiveable.memolport.com

The versatility of sulfonyl chlorides is demonstrated in their key chemical transformations:

Formation of Sulfonamides: Their reaction with primary or secondary amines yields sulfonamides (R-SO₂NR'R''). This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a cornerstone in a vast number of pharmaceutical drugs. fiveable.memolport.com

Formation of Sulfonate Esters: When reacted with alcohols, sulfonyl chlorides produce sulfonate esters (R-SO₂OR'), which are important intermediates in various synthetic pathways. fiveable.memolport.com

Formation of Sulfones: They can also be used to synthesize sulfones, another important class of organic compounds. fiveable.me

Beyond these primary reactions, sulfonyl chlorides are employed as sources for sulfonyl, sulfenyl, and aryl groups in more complex organic reactions. magtech.com.cn Their stability compared to other halogenating agents and their capacity to introduce diverse functional groups make them indispensable tools for synthetic chemists in the pharmaceutical, agrochemical, and materials industries. molport.comresearchgate.net

Overview of Indoline (B122111) Scaffold in Chemical and Biological Research

The indoline scaffold, a hydrogenated variant of indole (B1671886), is a privileged heterocyclic structure that is a fundamental component in medicinal chemistry and biological research. ekb.egresearchgate.net Its structure, featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, provides a unique three-dimensional framework that can interact effectively with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov This structural versatility has made indoline and its derivatives a subject of intense research and development. ekb.eg

Indoline-based compounds exhibit a remarkable breadth of biological activities, making them highly relevant in drug discovery. ekb.egnih.gov The indoline nucleus is present in numerous natural and synthetic compounds with significant therapeutic value. ekb.eg Extensive research has demonstrated that indoline derivatives possess a wide array of pharmacological properties, including:

Anticancer activity ekb.egmdpi.comnih.gov

Antibacterial and antimicrobial effects eurekaselect.comresearchgate.net

Anti-inflammatory properties ekb.egbio-connect.nl

Antioxidant capabilities ekb.eg

Antiviral potential bio-connect.nl

The indoline scaffold's ability to serve as a versatile building block allows medicinal chemists to design novel drug candidates for treating a multitude of diseases. mdpi.comnih.govbio-connect.nl In recent years, indoline-containing compounds have gained new interest not only for their direct antibacterial activity but also as resistance-modifying agents that can enhance the efficacy of existing antibiotics. eurekaselect.comresearchgate.net

The utility of the indoline scaffold extends beyond medicine into the fields of agrochemicals and materials science. In agriculture, indole and indoline derivatives are recognized for their roles as plant growth regulators, fungicides, bactericides, and herbicides. nih.govresearchgate.net The indole structure is a key component of auxins, a class of plant hormones that are critical for various growth and development processes. researchgate.net This has spurred the development of synthetic indole-based compounds for agricultural applications. researchgate.net

In materials science, the unique structural and electronic properties of the indole ring system are utilized in the development of pigments, polymers, and other functional materials. researchgate.netrsc.org

Contextualization of 1-Acetylindoline-6-sulfonyl chloride within Sulfonyl Chloride Chemistry

This compound is a bifunctional molecule that strategically combines the highly reactive sulfonyl chloride group with the biologically significant indoline scaffold. The presence of the acetyl group on the indoline nitrogen serves as a protective group, enhancing the stability of the indoline ring during synthetic manipulations. nih.gov

This compound acts as a valuable building block in synthetic chemistry. The sulfonyl chloride moiety provides a reactive handle for introducing the 1-acetylindoline (B31821) core into larger, more complex molecules through reactions with various nucleophiles. This allows for the streamlined synthesis of novel sulfonamides and sulfonate esters that incorporate the indoline framework. Given the wide range of biological activities associated with indoline derivatives, this compound is a key intermediate for creating new chemical entities for screening in drug discovery and agrochemical research programs.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 313690-18-5 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₀ClNO₃S | chemicalbook.com |

| Molecular Weight | 259.71 g/mol | Calculated |

| Synonyms | 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | Inferred |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-acetyl-2,3-dihydroindole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c1-7(13)12-5-4-8-2-3-9(6-10(8)12)16(11,14)15/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWAILLGJAETPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313690-18-5 | |

| Record name | 1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization of 1 Acetylindoline 6 Sulfonyl Chloride

Nucleophilic Substitution Reactions

Nucleophilic substitution is the principal reaction pathway for 1-acetylindoline-6-sulfonyl chloride. In these reactions, a nucleophile attacks the electron-deficient sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This process allows for the formation of a diverse range of sulfur-containing derivatives. The general mechanism involves the addition of the nucleophile to the sulfur, forming a transient intermediate, which then collapses to expel the chloride ion and form the final product.

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides. cbijournal.comijarsct.co.in This reaction, often referred to as sulfonylation, involves the formation of a stable sulfur-nitrogen bond. The resulting sulfonamide derivatives of 1-acetylindoline (B31821) are of significant interest in medicinal chemistry and materials science. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. ijarsct.co.in

This compound readily reacts with primary amines (R-NH₂) to yield N-substituted 1-acetylindoline-6-sulfonamides. Primary amines are generally highly reactive nucleophiles in this context. cbijournal.comijarsct.co.in The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom.

Illustrative Reaction with a Primary Amine

Secondary amines (R₂NH) react with this compound in a similar fashion to primary amines, affording N,N-disubstituted 1-acetylindoline-6-sulfonamides. libretexts.org However, secondary amines can sometimes exhibit lower reactivity due to increased steric hindrance around the nitrogen atom. cbijournal.comijarsct.co.in The products of this reaction are tertiary sulfonamides, which lack an N-H proton.

Illustrative Reaction with a Secondary Amine

The choice of solvent and base is critical for optimizing the synthesis of sulfonamides from this compound. The base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. ijarsct.co.in Common bases include tertiary amines like triethylamine (B128534) (TEA) and pyridine (B92270). cbijournal.com The solvent must be inert to the reactants and capable of dissolving them. Aprotic solvents are generally preferred. Dichloromethane (B109758) (DCM) is a common choice, though others like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and ethyl acetate (B1210297) (EtOAc) can also be used, albeit sometimes with poorer results. nih.gov The selection of appropriate conditions is crucial, as factors like temperature and solvent polarity can significantly impact the reaction outcome, including yield and the formation of side products. nih.govmdpi.com

Table 1: Influence of Solvents and Bases on Sulfonylation Reactions Data is representative of typical sulfonyl chloride reactions and serves as an illustration.

| Entry | Amine Type | Base | Solvent | Temperature (°C) | Typical Outcome |

|---|---|---|---|---|---|

| 1 | Primary | Pyridine | DCM | 0 to RT | Good to excellent yield |

| 2 | Secondary | Triethylamine | DCM | 0 to RT | Good yield, base choice is important |

| 3 | Primary | Triethylamine | ACN | RT | Moderate yield, solvent can be less effective nih.gov |

| 4 | Secondary | Pyridine | THF | RT | Moderate to good yield |

In addition to amines, alcohols (R-OH) and phenols (Ar-OH) can act as nucleophiles, reacting with this compound to form sulfonate esters (R-OSO₂-R'). nih.gov This reaction, analogous to sulfonamide formation, is also typically performed in the presence of a base, such as pyridine, to neutralize the HCl byproduct. youtube.com The conversion of an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester (like a tosylate or mesylate) is a common strategy in organic synthesis to "activate" it, transforming it into a good leaving group for subsequent substitution or elimination reactions. youtube.comlibretexts.org The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com

Illustrative Reaction for Sulfonate Ester Formation

Table 2: Representative Sulfonate Ester Formation Conditions Data is representative of typical sulfonyl chloride reactions and serves as an illustration.

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|

| 1 | Primary Alcohol | Pyridine | DCM | 0 to RT | Alkyl Sulfonate |

| 2 | Phenol | Pyridine | DCM | RT | Aryl Sulfonate |

| 3 | Secondary Alcohol | Triethylamine | THF | RT | Alkyl Sulfonate |

Table of Compounds

| Compound Name | Functional Group/Class |

|---|---|

| This compound | Sulfonyl Chloride |

| 4-Dimethylaminopyridine (DMAP) | Catalyst, Tertiary Amine |

| Acetonitrile (ACN) | Solvent |

| Dichloromethane (DCM) | Solvent |

| Ethyl acetate (EtOAc) | Solvent |

| Hydrochloric acid (HCl) | Acid |

| N,N-disubstituted 1-acetylindoline-6-sulfonamide | Tertiary Sulfonamide |

| N-substituted 1-acetylindoline-6-sulfonamide | Secondary Sulfonamide |

| Phenol | Aromatic Alcohol |

| Primary Amine | Amine |

| Pyridine | Base, Tertiary Amine |

| Secondary Amine | Amine |

| Sulfonate Ester | Ester |

| Tetrahydrofuran (THF) | Solvent |

Other Nucleophilic Transformations

The sulfonyl chloride group is a powerful electrophile, making it susceptible to attack by a wide range of nucleophiles. While its reaction with primary and secondary amines to form sulfonamides is the most common transformation, other nucleophilic substitutions expand its synthetic utility. cbijournal.comlibretexts.org The reactivity of sulfonyl chlorides is generally greater than that of corresponding acyl chlorides due to the electron-withdrawing nature of the oxygen atoms, which polarizes the sulfur-chlorine bond. libretexts.org

Research into the reactivity of various sulfonyl chlorides has demonstrated transformations into other derivatives. For instance, an in-situ reduction of sulfonyl chlorides in the presence of a phosphine (B1218219) and an amine can lead to the formation of sulfinamides. nih.gov Although this specific reaction has not been detailed for this compound, the general mechanism is applicable. The process involves the reduction of the sulfonyl chloride, which is then trapped by an amine to yield the corresponding sulfinamide. nih.gov

The general scope of sulfonyl chloride reactivity is broad, and it is a cornerstone for creating diverse sulfonamide libraries by reacting with various amines in the presence of a base. cbijournal.com The choice of base and solvent system can be optimized to achieve high yields, with common systems including pyridine or triethylamine in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). cbijournal.com

Transformations Involving the Indoline (B122111) Core

The reactivity of the indoline core in this compound is significantly influenced by the substituents on both the nitrogen atom and the aromatic ring.

Modifications at the Nitrogen Atom (N-1) of the Indoline Ring

The substituent at the N-1 position is critical in modulating the electronic properties of the entire indoline system.

The N-acetyl group present in this compound is a key feature, often introduced deliberately in the synthesis of such compounds. The acylation of the indoline nitrogen serves a crucial purpose: it acts as a protecting group. mdpi.com This protection is necessary because the nitrogen atom in an unsubstituted indoline is nucleophilic and would react with harsh electrophilic reagents like chlorosulfonic acid. mdpi.com

The typical procedure for this N-acetylation involves treating indoline with acetic anhydride (B1165640). mdpi.com This reaction converts the secondary amine of the indoline into an amide. The resulting N-acetyl group is electron-withdrawing, which deactivates the nitrogen, preventing its participation in side reactions and helping to direct subsequent electrophilic substitutions on the aromatic portion of the ring. mdpi.combeilstein-journals.org While various methods exist for the N-acylation of indoles and indolines, including the use of thioesters or acyl chlorides, the use of acetic anhydride is a common and efficient approach. beilstein-journals.org

The N-acetyl group exerts a profound influence on the regioselectivity of further electrophilic aromatic substitution reactions. As an amide, the nitrogen's lone pair can be delocalized into the aromatic ring, making the N-acetyl group an ortho-, para- director. However, it is also a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl. This deactivation makes electrophilic substitution more difficult than on an unsubstituted indoline but provides crucial control over the position of substitution.

For example, in the chlorosulfonation of 1-acetylindoline, the sulfonyl chloride group is directed to the 5-position, which is para to the nitrogen atom. mdpi.com The formation of the 6-sulfonyl chloride isomer, the subject of this article, indicates that reaction conditions or alternative synthetic strategies can overcome the typical para-directing influence to favor substitution at the 6-position. The electronic effects of substituents already on the aromatic ring can also influence the outcome of substitution reactions on arenesulfonyl chlorides. mdpi.com The presence of the N-acetyl group is paramount for achieving this regiochemical control, preventing polysubstitution and directing the incoming electrophile to a specific position on the benzene (B151609) ring portion of the indoline core.

Substituent Effects on Reactivity

The introduction of additional substituents onto the aromatic ring of the indoline core further modifies the molecule's reactivity.

Halogenated derivatives of this compound, such as the 5-bromo and 5-chloro analogs, are important compounds in synthetic chemistry. The presence of a halogen at the 5-position significantly alters the electronic landscape of the molecule.

Halogens are electron-withdrawing through the inductive effect but are weak deactivators in electrophilic aromatic substitution. Their presence on the indoline ring influences the reactivity of both the ring itself and the sulfonyl chloride functional group. The electron-withdrawing nature of a 5-bromo or 5-chloro substituent would further deactivate the aromatic ring toward additional electrophilic attack. Conversely, this inductive withdrawal of electron density could potentially increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.

The synthesis of these halogenated compounds often starts with a corresponding halogenated indoline, which is then acetylated and chlorosulfonated. For example, 5-chloroindole (B142107) is a common building block for various biologically active molecules and can be tosylated (a similar sulfonylation reaction) after deprotonation. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 313690-18-5 | C10H10ClNO3S | 259.71 |

| 1-Acetyl-5-bromoindoline-6-sulfonyl chloride | 107144-42-3 | C10H9BrClNO3S | 338.61 |

| 1-Acetyl-5-chloroindoline-6-sulfonyl chloride | Not readily available | C10H9Cl2NO3S | 294.15 |

Academic Research Applications of 1 Acetylindoline 6 Sulfonyl Chloride and Its Derivatives

Medicinal Chemistry and Drug Discovery Initiatives

The unique structural features of 1-acetylindoline-6-sulfonyl chloride have positioned it as a valuable scaffold in medicinal chemistry. Its derivatives are actively being explored for their potential therapeutic applications, particularly in the development of novel enzyme inhibitors aimed at combating infectious diseases.

Development of Enzyme Inhibitors

A significant area of research has been the application of this compound and its subsequent derivatives in the creation of potent and selective enzyme inhibitors. These efforts are primarily directed at targets that are crucial for the survival of pathogens but absent in humans, thereby minimizing potential side effects.

One of the most promising applications for derivatives of this compound is in the development of inhibitors for the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). nih.govnih.govluc.edu This enzyme is a key component in the lysine biosynthetic pathway in most bacteria, a pathway essential for building the bacterial cell wall. nih.gov Since the DapE enzyme is absent in humans, it represents an attractive and underexplored target for new antibiotics that could operate via a novel mechanism of action. nih.govnih.govluc.eduresearchgate.net

The inhibitory activity of the indoline (B122111) sulfonamide series against the DapE enzyme is believed to stem from the sulfonamide group's ability to act as a zinc-binding group (ZBG). nih.govnih.govluc.edu The DapE enzyme is a di-zinc metalloenzyme, and these metal ions are critical for its catalytic function. Molecular docking studies suggest that the sulfonamide moiety of the inhibitors coordinates with the two zinc ions in the enzyme's active site. Specifically, it is proposed that the two oxygen atoms of the sulfonamide group interact with the zinc ions. nih.gov This interaction is crucial for the inhibitor's ability to block the active site and prevent the natural substrate from binding, thus inhibiting the enzyme's function. Further interactions, such as hydrogen bonding between the inhibitor and nearby amino acid residues like Arg258A and Thr325A, help to stabilize the inhibitor within the active site. nih.gov

Following the discovery of the indoline sulfonamide scaffold as a DapE inhibitor, researchers synthesized a series of analogs to explore the structure-activity relationships (SAR). nih.gov These studies aimed to identify which chemical modifications would lead to improved inhibitory potency.

Key findings from the SAR studies include:

Halogen Substitution: A significant discovery was that replacing a bromine atom at the 5-position of the indoline ring with a chlorine atom consistently led to increased inhibitory activity against DapE across nearly all tested analogs. nih.govresearchgate.net The chloro-analogs also exhibited more favorable solubility properties. nih.gov

Sulfonamide N-Substitution: The nature of the substituent on the sulfonamide nitrogen atom was found to be a critical determinant of potency. Varying the N-substituent resulted in significant changes in inhibitory activity, with certain groups leading to substantially higher potencies than the original screening hits. nih.gov For example, while the initial hit, an isopentyl sulfonamide, was a modest inhibitor, other N-substituted analogs showed improved activity. nih.gov

These SAR studies have provided a clear roadmap for the rational design of more potent DapE inhibitors based on the 1-acetylindoline-6-sulfonamide scaffold. nih.gov

| Compound ID | 5-Position Halogen | Sulfonamide N-Substituent | IC50 (µM) |

|---|---|---|---|

| 4 (Hit) | Bromo | Isopentyl | >200 |

| 9i | Bromo | Piperidine | 130 |

| 10b | Chloro | Cyclohexyl | Data not specified as a single value |

The journey towards identifying indoline-based DapE inhibitors began with a high-throughput screening (HTS) campaign. nih.govnih.govluc.edu A library of approximately 33,000 compounds was screened for inhibitory activity against the DapE enzyme. nih.gov This large-scale screening led to the discovery of two structurally related indoline sulfonamide derivatives that showed greater than 20% inhibition at a concentration of 12 μM. nih.gov These initial "hits" served as the foundational structures for further chemical exploration and optimization. nih.govnih.govluc.edu The identification of two similar active compounds from the HTS provided strong validation for this particular chemical scaffold, marking it as a promising starting point for a new class of potential antibiotics. nih.gov

To understand how these novel inhibitors might interact with their target, in silico molecular docking studies were performed. nih.govnih.govluc.edu These computational experiments modeled the potential binding poses of the indoline sulfonamide inhibitors within the active site of the DapE enzyme. nih.gov

The docking results provided critical insights, suggesting that the inhibitors likely function through competitive inhibition by binding directly to the di-zinc active site. nih.gov The models showed the sulfonamide group acting as a zinc-binding group. nih.govnih.govluc.edu For instance, one of the hit compounds was predicted to dock in a way that the sulfonamide's oxygen atoms coordinate with the two zinc ions. nih.gov The models also highlighted other important interactions, such as hydrogen bonds between the N-acetyl carbonyl group of the inhibitor and the guanidine moiety of the amino acid residue Arg258A, which would further anchor the inhibitor in the active site. nih.gov These in silico studies were instrumental in explaining the mechanism of action and guiding the subsequent structure-activity relationship analyses. nih.gov

Other Enzyme Targets (e.g., LpxH inhibitors)

The UDP-2,3-diacylglucosamine pyrophosphate hydrolase, LpxH, is a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. nih.govacs.org Its absence in humans makes it a prime target for the development of new antibiotics. nih.govduke.edu In this context, the sulfonyl piperazine scaffold has been identified as a promising class of LpxH inhibitors. nih.gov

While research has extensively utilized the closely related isomer, 1-acetylindoline-5-sulfonyl chloride , as a key building block for creating these inhibitors, its application highlights the utility of the acetylindoline sulfonyl chloride core. nih.govacs.org For instance, 1-acetylindoline-5-sulfonyl chloride has been coupled with various piperazine derivatives to generate potent LpxH inhibitors. nih.govacs.org These efforts have led to the development of second-generation sulfonyl piperazine analogs with enhanced antibacterial activity. nih.gov The analysis of the crystal structure of Klebsiella pneumoniae LpxH in complex with one such inhibitor has provided a deeper understanding of how this class of compounds binds to the enzyme's active site, guiding the design of more potent molecules. nih.govduke.edu

DNA Gyrase Inhibitors

Bacterial DNA gyrase is an essential topoisomerase and a well-established target for antibacterial drugs. nih.govnih.gov The search for novel compounds that can inhibit this enzyme, particularly against fluoroquinolone-resistant strains, is a key area of antibiotic research. nih.gov Sulfonamide-containing molecules have been investigated as a class of potential DNA gyrase inhibitors. nih.gov

Recently, a new class of allosteric inhibitors of DNA gyrase, isoquinoline sulfonamides, was discovered. nih.govnih.gov These compounds operate via a novel mechanism distinct from fluoroquinolones by binding to an allosteric, hydrophobic pocket in the GyrA subunit, which inhibits the enzyme's DNA cleavage and supercoiling activities. nih.govnih.gov While the sulfonamide moiety is present in these active molecules, current research has not yet detailed the synthesis of DNA gyrase inhibitors directly derived from this compound.

Pharmacophore Development

Indoline Sulfonamide as a Privileged Scaffold

The concept of a "privileged structure" in medicinal chemistry refers to molecular scaffolds that can be modified to bind to diverse biological targets, leading to a wide range of pharmacological activities. unipi.it The indoline nucleus is recognized as one such privileged scaffold. unipi.itnih.gov It is a core component in numerous approved drugs and biologically active compounds, valued for its structural versatility and presence in both natural and synthetic molecules. nih.govekb.eg

When combined with a sulfonamide group, the resulting indoline sulfonamide framework becomes a highly valuable pharmacophore for drug discovery. nih.gov This scaffold has been successfully employed to develop inhibitors for various enzymes. The indoline portion of the molecule can engage in beneficial hydrophobic interactions within enzyme active sites, while the sulfonamide group can act as a zinc-binding group (ZBG), coordinating with metal ions crucial for catalytic activity. nih.gov This dual functionality makes the indoline sulfonamide scaffold a promising starting point for designing targeted inhibitors. nih.govekb.eg

Synthesis of Biologically Active Indoline Derivatives

Antimicrobial Activity

Derivatives of this compound have been synthesized and identified as promising antimicrobial agents. nih.govluc.edu A key target for these compounds is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is essential for the survival of many Gram-positive and Gram-negative bacteria but is absent in humans. nih.govresearchgate.net This makes DapE an attractive target for developing antibiotics with a new mechanism of action. nih.govscispace.com

Through high-throughput screening, indoline sulfonamide derivatives were discovered as inhibitors of DapE. nih.gov Subsequent synthesis and testing of a series of N-acetyl-5-halo-6-sulfonamide indolines, derived from precursors like this compound, have led to the identification of compounds with significant inhibitory potency. nih.gov Molecular docking studies suggest these compounds bind to the di-zinc active site of the enzyme, with the sulfonamide group acting as a ligand for the zinc ions. nih.govscispace.com The inhibitory activity of several synthesized derivatives against DapE is detailed below.

| Compound | Substituent on Sulfonamide | IC₅₀ (μM) |

|---|---|---|

| 9i | Piperidine | 133 |

| 9j | Pyrrolidine | 97 |

| 9k | Indoline | 86 |

| 10a | Isoamyl (with 5-chloro) | 54 |

| 9n | N,N-diethyl | 99 |

Data sourced from research on N-acetyl-5-halo-6-sulfonamide indoline inhibitors of the DapE enzyme. nih.gov

Antioxidant Properties

The indoline scaffold is recognized for its potential in developing compounds with a range of biological activities, including antioxidant properties. ekb.eg Oxidative stress, caused by an excess of reactive oxygen species, is implicated in numerous diseases, making the development of novel antioxidant agents an important area of research. nih.gov While various indoline-based compounds have been investigated for their antioxidant potential, specific studies detailing the antioxidant properties of derivatives synthesized directly from this compound are not yet prevalent in the literature. ekb.eg

Anti-tuberculosis Activity

Sulfonamides have long been recognized for their antimicrobial properties, and derivatives of this compound are being investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The mechanism of action for many sulfonamide-based drugs involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govnih.gov As folate is essential for DNA synthesis and repair, its disruption can effectively halt bacterial proliferation.

While specific studies on the anti-tuberculosis activity of direct derivatives of this compound are not extensively documented in publicly available literature, research on structurally related sulfonamide-containing compounds provides valuable insights. For instance, in silico studies have been conducted on a wide range of heterocyclic sulfonamides to predict their binding affinity to M. tuberculosis DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.govnih.gov These computational screening approaches help in identifying promising candidates for synthesis and further biological evaluation. nih.gov

The general strategy involves reacting this compound with various primary or secondary amines to generate a library of N-substituted 1-acetylindoline-6-sulfonamides. These compounds can then be screened for their in vitro activity against M. tuberculosis H37Rv, the standard laboratory strain, as well as against multidrug-resistant (MDR) strains. nih.govrsc.orgmdpi.commdpi.com The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, indicating the lowest concentration of the compound required to inhibit visible bacterial growth.

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Heterocyclic Sulfonamides | Mycobacterium tuberculosis | In silico screening identified potential inhibitors of DHPS and DHFR. | nih.govnih.gov |

| Quinolone Derivatives | M. tuberculosis H37Rv and MDR strains | Some derivatives exhibited MIC values in the range of 1.2–3 μg/mL. | rsc.org |

| Substituted Furans and Pyrroles | M. tuberculosis H37Rv | Compound 11a showed a MIC of 1.6 μg/mL, better than some standard drugs. | mdpi.com |

Immunomodulatory Effects

The immunomodulatory potential of indole (B1671886) derivatives is an emerging area of research. While direct studies on this compound derivatives are limited, the broader class of indole-containing compounds has been shown to influence immune responses. For instance, some phenyl sulfonamide derivatives have been investigated for their ability to modulate the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory processes. mdpi.comsemanticscholar.org

The synthesis of 1-acetylindoline-6-sulfonamide derivatives for immunomodulatory screening would follow a similar path as for other biological targets, involving the reaction of the parent sulfonyl chloride with a diverse set of amines. The resulting compounds could then be evaluated in various in vitro assays to assess their impact on immune cell function. This could include measuring the proliferation of lymphocytes, the production of various cytokines (e.g., interleukins, interferons), and the activity of key signaling pathways in immune cells, such as the NF-κB pathway.

Potential as Anti-HIV Agents

Derivatives of this compound are also of interest in the search for novel anti-HIV agents. The sulfonamide moiety is a well-established pharmacophore in several classes of HIV inhibitors, including protease inhibitors and reverse transcriptase inhibitors. nih.govsemanticscholar.orgnih.govresearchgate.net

Research on indolylarylsulfones (IASs), a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), has demonstrated that modifications to the indole and arylsulfonyl portions of the molecule can significantly impact anti-HIV activity and safety profiles. nih.govsemanticscholar.org For example, the introduction of various sulfonamide groups has been explored to enhance interactions with the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme and to improve physicochemical properties such as solubility. nih.govsemanticscholar.org

The general approach to synthesizing potential anti-HIV agents from this compound would involve coupling it with various aromatic and heteroaromatic amines. The resulting N-aryl-1-acetylindoline-6-sulfonamides could then be evaluated in cell-based assays for their ability to inhibit HIV-1 replication. Key parameters to be determined would include the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), which measures the concentration that is toxic to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial indicator of the therapeutic potential of a compound.

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| Sulfonamide Substituted Indolylarylsulfones | HIV-1 Reverse Transcriptase | Compound R10L4 showed potent inhibition of wild-type HIV-1 (EC50 = 0.007 μmol/L) and mutant strains. | nih.gov |

| 3-Oxindole-2-carboxylates | HIV-1 Tat-mediated transcription | Compound 6f exhibited an IC50 of 0.4578 μM with a selectivity index of 111.37. | mdpi.com |

| 6,7-Dihydroxy-1-oxoisoindoline-4-sulfonamides | HIV-1 Integrase | Several analogs showed enhanced potency in cell-based assays and were more potent than raltegravir against the Y143R mutant. | nih.gov |

Targeting Specific Receptors (e.g., Human Beta-3 Adrenergic Receptor Agonists)

Derivatives of this compound have been explored as potential agonists for the human beta-3 adrenergic receptor (β3-AR). nih.gov The β3-AR is predominantly found in adipose tissue and the bladder, and its activation is associated with lipolysis and relaxation of the detrusor muscle, respectively. nih.govresearchgate.netdrugbank.com Consequently, β3-AR agonists are of therapeutic interest for the treatment of obesity, type 2 diabetes, and overactive bladder. nih.govresearchgate.netsemanticscholar.org

Structure-activity relationship (SAR) studies on a series of N-substituted indoline-5-sulfonamides have provided valuable insights into the structural requirements for potent and selective β3-AR agonism. nih.gov These studies typically involve the synthesis of a library of compounds where the substituent on the sulfonamide nitrogen is systematically varied. The synthesized compounds are then evaluated in in vitro functional assays, such as cAMP accumulation assays in cells expressing the human β3-AR, to determine their potency (EC50) and efficacy. mdpi.comnih.gov Selectivity is also assessed by testing the compounds against other beta-adrenergic receptor subtypes (β1-AR and β2-AR).

| Compound Series | Target Receptor | Key SAR Findings | Reference |

|---|---|---|---|

| N-substituted indoline-5-sulfonamides | Human β3-Adrenergic Receptor | 4-Octyl thiazole substituent on the sulfonamide resulted in high potency and selectivity. | nih.gov |

| Sulfamide-based analogs | Human β3-Adrenergic Receptor | Reduction in molecular weight while maintaining nanomolar potencies and high selectivity. | nih.gov |

| Aryloxypropanolamines | Human β3-Adrenergic Receptor | 3D-QSAR studies identified key structural features for agonistic activity. | mdpi.com |

Chemical Biology and Mechanistic Investigations

Beyond its applications in the synthesis of potential therapeutic agents, this compound and its derivatives are valuable tools for fundamental studies in chemical biology and reaction mechanisms.

Elucidation of Reaction Mechanisms involving Sulfonyl Chlorides

The reaction of sulfonyl chlorides with nucleophiles, such as amines, is a cornerstone of organic synthesis. Mechanistic studies of these reactions provide a deeper understanding of the factors that govern their rates and outcomes. The reaction of this compound with a series of anilines, for example, can be monitored kinetically to probe the influence of electronic and steric effects on the rate of sulfonamide formation. researchgate.net

Such studies often involve determining the reaction order, activation parameters (enthalpy and entropy of activation), and the effect of solvent polarity on the reaction rate. researchgate.netbeilstein-journals.orgbeilstein-journals.org The data obtained can help to elucidate the nature of the transition state and whether the reaction proceeds through a concerted or a stepwise mechanism. For instance, a bimolecular nucleophilic substitution (SN2-type) at the sulfur atom is a commonly proposed mechanism for the reaction of arenesulfonyl chlorides with amines. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Studies on Regioselective Functionalization of Indoline Systems

The indoline scaffold possesses multiple sites for functionalization, and achieving regioselectivity is a key challenge in the synthesis of its derivatives. The acetyl group at the 1-position and the sulfonyl chloride group at the 6-position of this compound influence the electronic properties of the indoline ring system and, consequently, the regioselectivity of further chemical transformations.

For instance, electrophilic aromatic substitution reactions on the 1-acetylindoline (B31821) core are expected to be directed to specific positions on the benzene (B151609) ring. nih.govnih.govchim.itacs.orgrsc.org The acetyl group is an electron-withdrawing group, which deactivates the nitrogen and the pyrroline ring towards electrophilic attack. The sulfonyl chloride group is also strongly deactivating and a meta-director. The interplay of these two substituents will dictate the position of further electrophilic substitution. Experimental and computational studies on the functionalization of 1-acetylindoline can provide valuable data on the directing effects of these groups and contribute to a more predictive understanding of the reactivity of substituted indoline systems.

Advanced Synthetic Methodologies

Application in Multicomponent Reactions

There is no available scientific literature to suggest that this compound has been utilized as a reactant or catalyst in any reported multicomponent reactions.

Use as Key Intermediates for Complex Molecule Synthesis

No published research could be found that documents the use of this compound as a key intermediate in the synthesis of more complex molecules.

Future Directions and Research Perspectives

Exploration of Novel Derivatization Pathways for 1-Acetylindoline-6-sulfonyl chloride

The sulfonyl chloride moiety is a highly reactive functional group, traditionally used for the synthesis of sulfonamides, sulfonic esters, and sulfones. However, future research will likely focus on expanding this chemical toolbox to include more sophisticated and novel transformations. The development of new catalytic systems will enable previously inaccessible derivatizations, leading to compounds with unique properties.

Emerging derivatization strategies could include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed reactions could be employed to form C-S or C-C bonds, linking the indoline-6-sulfonyl group to a wide array of aromatic, heteroaromatic, or aliphatic partners. This would create a diverse library of compounds for biological screening and materials science applications.

Photoredox Catalysis: Visible-light mediated reactions offer a mild and efficient alternative for generating sulfonyl radicals from the sulfonyl chloride. These radicals can participate in a variety of addition and cyclization reactions, opening up new pathways for complex molecule synthesis.

"Click Chemistry" Applications: The sulfonyl chloride can be converted to a sulfonyl azide, a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This would allow for the efficient and specific conjugation of the 1-acetylindoline-6-sulfonyl scaffold to biomolecules, polymers, or surfaces.

Late-Stage Functionalization: Developing methods to introduce or modify the sulfonyl group at a late stage in a synthetic sequence is a major goal. This approach allows for the rapid diversification of complex drug-like molecules, enabling the fine-tuning of their pharmacological properties.

A comparison of potential derivatization pathways is presented in the table below.

| Derivatization Pathway | Potential Reagents/Catalysts | Resulting Functional Group | Key Advantages |

| Sulfonamide Formation | Primary/Secondary Amines, Base | -SO₂-NHR, -SO₂-NR₂ | Well-established, robust |

| Sulfonic Ester Formation | Alcohols, Phenols, Base | -SO₂-OR | Access to different electronic properties |

| Suzuki-Miyaura Coupling | Boronic Acids, Palladium Catalyst | -SO₂-Aryl/Vinyl | C-S bond formation, structural diversity |

| Photoredox-mediated Radical Reactions | Photoredox Catalyst, Visible Light | Various C-S or C-C adducts | Mild conditions, high functional group tolerance |

| Conversion to Sulfonyl Azide | Sodium Azide | -SO₂-N₃ | Precursor for "click" chemistry |

Broadening the Scope of Biological Applications

Derivatives of indoline (B122111) sulfonamides have already shown promise as inhibitors of various enzymes, including carbonic anhydrases and bacterial DapE. nih.govluc.edunih.gov Future research will aim to expand this biological scope by targeting a wider range of disease-relevant proteins and pathways. The this compound scaffold serves as an excellent starting point for generating focused libraries of compounds for high-throughput screening.

Potential new biological targets and applications include:

Kinase Inhibitors: Many approved cancer drugs target protein kinases. The indoline scaffold can be elaborated to fit into the ATP-binding pocket of specific kinases implicated in cancer and inflammatory diseases. nih.gov

Protease Inhibitors: Sulfonamide-based compounds are known to inhibit proteases, such as those involved in viral replication (e.g., HIV protease) or blood coagulation (e.g., thrombin).

GPCR Ligands: G-protein coupled receptors are a major class of drug targets. Derivatives could be designed to act as agonists or antagonists for specific GPCRs involved in neurological or metabolic disorders.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a critical need for new antibacterial and antifungal agents. Indoline sulfonamides could be optimized for potency against resistant strains of bacteria or fungi. nih.govluc.edu

Histone Deacetylase (HDAC) Inhibitors: Some indole-based compounds have shown activity as HDAC inhibitors, which are an emerging class of anticancer agents. nih.gov

| Potential Biological Target | Therapeutic Area | Rationale for Exploration |

| Protein Kinases | Oncology, Inflammation | Indoline core can serve as a scaffold for ATP-competitive inhibitors. nih.gov |

| Viral Proteases | Infectious Disease | Sulfonamide group can interact with active site residues. |

| Carbonic Anhydrases | Oncology, Glaucoma | Proven target for sulfonamide-based drugs; new derivatives may offer improved selectivity. nih.gov |

| Bacterial DapE | Infectious Disease | Known target of indoline sulfonamides, offering a novel antibiotic mechanism. nih.govluc.edu |

| Histone Deacetylases (HDACs) | Oncology | Indole-based structures have shown promise as HDAC inhibitors. nih.gov |

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid, which generate significant amounts of hazardous waste. rsc.org A key future direction is the development of "green" and more sustainable synthetic routes to this compound and its precursors.

Future synthetic strategies will focus on:

Flow Chemistry: Performing the synthesis in continuous flow reactors can improve safety by minimizing the amount of hazardous reagents present at any one time. It also allows for better control over reaction parameters, often leading to higher yields and purity.

Alternative Chlorinating Agents: Replacing chlorosulfonic acid with milder and more environmentally benign reagents is a priority. Agents like N-chlorosuccinimide (NCS) or systems utilizing sodium dichloroisocyanurate are being explored. rsc.orgresearchgate.net

Oxidative Chlorination: Methods that start from thiols or disulfides and use an oxidant in the presence of a chloride source are gaining traction. rsc.orgrsc.org These routes can be more atom-economical and avoid the use of highly corrosive reagents.

Photocatalytic Methods: Heterogeneous photocatalysts are being developed to synthesize sulfonyl chlorides from diazonium salts under mild, visible-light conditions, offering a sustainable alternative to classical methods. acs.org

Electrochemical Synthesis: Direct electrochemical sulfonylation of indoles using inorganic sulfites as a sulfur dioxide source represents an innovative approach that avoids harsh chemical reagents. acs.org

| Synthetic Method | Key Reagents | Environmental/Efficiency Advantage |

| Traditional Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Established but uses hazardous reagent. rsc.org |

| NCS-mediated Chlorosulfonation | N-Chlorosuccinimide (NCS) | Milder conditions, byproduct can be recycled. researchgate.net |

| Oxidative Chlorination | Thiol/Disulfide, Oxidant, HCl | Avoids highly corrosive reagents. rsc.orgrsc.org |

| Heterogeneous Photocatalysis | Diazonium Salt, SO₂, Photocatalyst | Uses visible light, recyclable catalyst. acs.org |

| Electrochemical Sulfonylation | Indole (B1671886), Inorganic Sulfite, Alcohol | Reagentless activation, mild conditions. acs.org |

Computational Chemistry in Rational Design of Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov By using in silico methods, researchers can rationally design derivatives of this compound with a higher probability of biological activity, reducing the time and cost associated with synthesizing and screening large numbers of compounds.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. It can be used to screen virtual libraries of indoline-sulfonyl derivatives against the 3D structure of a target enzyme or receptor, prioritizing candidates for synthesis. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.org These models can then be used to predict the activity of new, unsynthesized derivatives.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups necessary for biological activity. This model can guide the design of new molecules that fit the pharmacophore and are therefore likely to be active.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This helps to identify compounds with poor drug-like properties early in the discovery process, allowing researchers to focus on more promising candidates.

| Computational Tool | Application in Derivative Design | Outcome |

| Molecular Docking | Predict binding mode and affinity to a protein target. | Prioritization of compounds for synthesis. nih.gov |

| QSAR | Predict biological activity based on chemical structure. | Guide structural modifications to enhance potency. acs.org |

| Pharmacophore Modeling | Identify key structural features for biological activity. | Design of novel scaffolds with desired activity. |

| ADMET Prediction | Forecast drug-like properties (e.g., solubility, toxicity). | Early elimination of candidates with poor pharmacokinetic profiles. |

Advanced Material Science Applications of Indoline-Sulfonyl Derivatives

Beyond pharmaceuticals, the unique electronic and structural properties of the indoline-sulfonyl scaffold make it an attractive building block for advanced materials. The ability to tune these properties through derivatization opens up possibilities in electronics, photonics, and polymer science.

Potential applications in material science include:

Organic Electronics: Indole and indoline derivatives are known to have interesting photophysical properties. By incorporating the indoline-sulfonyl moiety into larger conjugated systems, new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) could be developed.

Chemical Sensors: The sulfonyl group can be functionalized with receptors that selectively bind to specific analytes. Incorporation of this unit into a polymer or onto a surface could lead to the development of sensitive and selective chemical sensors.

Specialty Polymers: this compound or its derivatives could be used as monomers to create novel polymers. These polymers might possess unique properties such as high thermal stability, specific optical characteristics, or enhanced mechanical strength.

Photo-responsive Materials: The N-acetylindoline core itself can exhibit photoreactivity. jst.go.jp This property could be harnessed to create materials that change their structure or function in response to light, for applications in data storage, smart coatings, or controlled release systems.

Q & A

Q. What are the standard synthetic routes for preparing 1-acetylindoline-6-sulfonyl chloride, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via sulfonation of 1-acetylindoline using chlorosulfonic acid, followed by purification via recrystallization. Key optimization steps include:

- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonation to minimize side reactions (e.g., over-sulfonation or decomposition) .

- Solvent selection : Use inert solvents like dichloromethane or chloroform to stabilize intermediates.

- Stoichiometry : A molar ratio of 1:1.2 (1-acetylindoline to chlorosulfonic acid) balances yield and purity. Post-reaction quenching with ice water prevents excessive hydrolysis.

- Characterization : Confirm purity via melting point analysis, NMR (¹H/¹³C), and FT-IR spectroscopy. Typical NMR shifts include δ 2.6 ppm (acetyl CH₃) and δ 7.8–8.2 ppm (aromatic protons adjacent to sulfonyl groups) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound is moisture-sensitive; pre-dry glassware and use anhydrous solvents .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Include desiccants (e.g., silica gel) to prevent hydrolysis to sulfonic acid derivatives .

- Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

- Spectroscopy :

- ¹H NMR : Look for characteristic acetyl (δ 2.6 ppm) and sulfonyl-adjacent aromatic protons (δ 7.8–8.2 ppm).

- FT-IR : Confirm sulfonyl chloride groups via S=O stretching at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹.

- Elemental analysis : Match calculated and observed C, H, N, S, and Cl percentages (e.g., C: 48.1%, H: 3.6%, Cl: 12.7%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chloride derivatives like this compound?

Methodological Answer:

- Contextualize reaction conditions : Compare solvent polarity, temperature, and catalyst use across studies. For example, nucleophilic substitutions may favor polar aprotic solvents (DMF) at elevated temperatures, while hydrolysis dominates in aqueous media .

- Quantitative kinetics : Perform time-resolved NMR or UV-Vis spectroscopy to track reaction progress and identify intermediates.

- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict activation energies for competing pathways (e.g., hydrolysis vs. amidation) .

Q. What strategies ensure reproducibility in synthesizing and characterizing derivatives of this compound?

Methodological Answer:

- Standardized protocols : Document all variables (e.g., stirring rate, solvent grade, humidity levels). Use Schlenk lines for moisture-sensitive steps .

- Cross-lab validation : Share samples with independent labs for parallel characterization (e.g., NMR, LC-MS).

- Error analysis : Calculate uncertainties in yields and purity metrics (e.g., ±2% for HPLC). Use statistical tools (e.g., RSD) to assess data variability .

Q. How can computational chemistry complement experimental studies on the reactivity of this compound?

Methodological Answer:

- Mechanistic insights : Simulate reaction pathways (e.g., nucleophilic attack at sulfur) using molecular dynamics or QM/MM methods.

- Solvent effects : Apply COSMO-RS models to predict solvation energies in different media.

- Spectroscopic predictions : Compare computed IR/NMR spectra (via ADF or NWChem) with experimental data to validate structures .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing reaction yield data in sulfonyl chloride chemistry?

Methodological Answer:

Q. How should researchers present complex datasets (e.g., reaction kinetics) in publications?

Methodological Answer:

- Visualization : Use Arrhenius plots for temperature-dependent kinetics or 3D surface plots for multivariate optimization.

- Supplemental data : Archive raw data (e.g., time-point measurements) in repositories like Zenodo or Figshare.

- Adherence to guidelines : Follow ACS or RSC formatting rules for figures, tables, and equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.